N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide
Description
N-[3-(Dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position, methoxy substituents at the 4- and 5-positions, and a dimethylamino-propyl side chain attached to the amide nitrogen. This structure confers unique physicochemical properties, including moderate polarity due to the nitro and methoxy groups, and basicity from the tertiary amine in the side chain.
Properties
Molecular Formula |
C14H21N3O5 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide |
InChI |
InChI=1S/C14H21N3O5/c1-16(2)7-5-6-15-14(18)10-8-12(21-3)13(22-4)9-11(10)17(19)20/h8-9H,5-7H2,1-4H3,(H,15,18) |
InChI Key |
JMPLNUGVZZSJKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide typically involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 3-(dimethylamino)propylamine. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol, room temperature.
Substitution: Various nucleophiles (e.g., halides, thiols), solvents like acetonitrile, elevated temperatures.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, reflux conditions.
Major Products Formed
Reduction: 4,5-dimethoxy-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4,5-dimethoxy-2-nitrobenzoic acid and 3-(dimethylamino)propylamine.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, altering the oxidative state of the target molecule. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes[7][7].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other N-substituted benzamides and propylamine derivatives. Below is a comparative analysis of key analogs, focusing on substituent effects and inferred properties:
Key Differences:
- Electron-Withdrawing vs.
- Solubility: The dimethylamino-propyl side chain may improve aqueous solubility in acidic conditions (via protonation), whereas perfluorinated analogs are highly lipophilic .
- Bioactivity Potential: The nitro-aromatic system in the target compound is structurally analogous to kinase inhibitors (e.g., staurosporine derivatives), whereas perfluorinated analogs are typically non-bioactive and used industrially .
Research Findings and Implications
Substituent Effects on Reactivity
- Nitro Group : The 2-nitro group likely reduces electron density in the benzamide ring, increasing susceptibility to nucleophilic attack at the 3-position. This contrasts with perfluoroalkylated analogs, where electron-deficient fluorinated chains dominate reactivity .
- Methoxy Groups : The 4,5-dimethoxy substituents may stabilize the compound via resonance, a feature absent in analogs with alkyl or silyl groups.
Thermal and Chemical Stability
Biological Activity
N-[3-(dimethylamino)propyl]-4,5-dimethoxy-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a dimethylamino group, methoxy groups, and a nitrobenzamide moiety. Its molecular formula is , and it has notable properties that enhance its biological activity.
Biological Activity
1. Antimicrobial Activity:
Recent studies have indicated that derivatives of nitrobenzamide compounds exhibit significant antimicrobial properties. For instance, the compound's structure is similar to other known antimicrobials, suggesting it may inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values for related compounds have been documented, showing promising results against various pathogens.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 100 | Moderate |
| Related Compound A | 50 | Strong |
| Related Compound B | 200 | Weak |
2. Anticancer Potential:
Research has explored the anticancer potential of similar compounds in vitro. For example, studies have shown that nitrobenzamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Case Study:
A study involving a series of nitrobenzamide derivatives demonstrated that modifications to the side chains significantly influenced their cytotoxicity against different cancer cell lines. The compound showed moderate cytotoxic effects on breast cancer cells, with an IC50 value indicating effective concentration levels.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Oxidative Stress: The nitro group may participate in redox reactions leading to increased oxidative stress within target cells.
- Apoptosis Induction: In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The following general synthetic route has been outlined:
- Formation of Nitro Group: Introduction of the nitro group onto the benzene ring.
- Alkylation: Alkylation with dimethylaminopropyl groups.
- Methoxylation: Introduction of methoxy groups through methylation reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
